molecular formula C18H21N3O5 B11931508 Thalidomide-O-C5-NH2

Thalidomide-O-C5-NH2

Cat. No.: B11931508
M. Wt: 359.4 g/mol
InChI Key: XTDVDUSWFFNLSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C5-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves:

Industrial Production Methods

Industrial production methods for this compound are not widely published. the process likely involves large-scale synthesis using similar steps as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C5-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific linker and cereblon ligand combination, which allows for selective degradation of target proteins. This makes it a valuable tool in PROTAC technology and targeted protein degradation research .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23)

InChI Key

XTDVDUSWFFNLSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN

Origin of Product

United States

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